![molecular formula C39H42N2O8 B15158089 4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)
4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-asp-odmab involves the protection of the aspartic acid side chain with the Dmab group. The Dmab group can be removed selectively by treatment with 2% hydrazine in dimethylformamide (DMF) . This selective removal makes Fmoc-asp-odmab an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .
Industrial Production Methods
Industrial production of Fmoc-asp-odmab typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-asp-odmab undergoes several types of chemical reactions, including:
Substitution Reactions: The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF.
Common Reagents and Conditions
Hydrazine in DMF: Used for the selective removal of the Dmab group.
DIPEA in DMF/water: Used to address sluggish cleavage of the aminobenzyl moiety.
HCl in dioxane: Another reagent used to address sluggish cleavage.
Major Products Formed
The major products formed from these reactions are cyclic peptides and other peptide derivatives, which are useful in various scientific research applications .
Scientific Research Applications
Fmoc-asp-odmab is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used in the synthesis of cyclic peptides and peptide libraries.
Drug Development: Employed in the development of peptide-based drugs due to its ability to form stable peptide bonds.
Biological Research: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Fmoc-asp-odmab involves the selective removal of the Dmab group in the presence of tBu-based protecting groups. This selective removal allows for the preparation of cyclic peptides and other peptide derivatives. The molecular targets and pathways involved include the formation of stable peptide bonds and the prevention of aspartimide formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu (OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Cys (Trt)-OH: Used in the synthesis of peptides containing cysteine residues.
Fmoc-Asp (OtBu)-OH: Similar to Fmoc-asp-odmab but with a different protecting group.
Uniqueness
Fmoc-asp-odmab is unique due to its quasi-orthogonal protection and the selective removal of the Dmab group. This makes it particularly advantageous for the synthesis of cyclic peptides and peptide libraries .
Properties
Molecular Formula |
C39H42N2O8 |
|---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45) |
InChI Key |
HMGGDHLJBRXJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


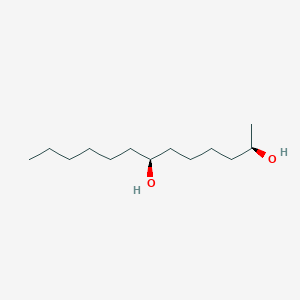
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)
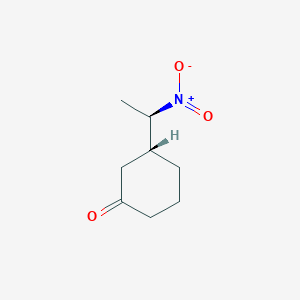
![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![4-[(4-Prop-2-ynoxyphenyl)methyl]phenol](/img/structure/B15158038.png)
![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)
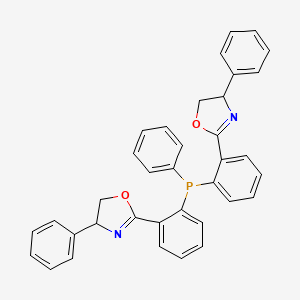
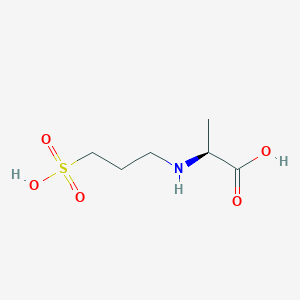
![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)
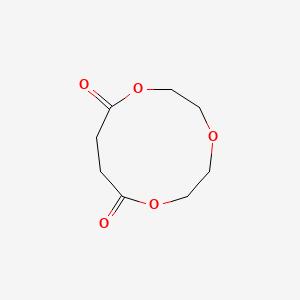

![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)
